molecular formula C6H8N2 B029970 4-Amino-2-methylpyridine CAS No. 18437-58-6

4-Amino-2-methylpyridine

Cat. No. B029970
CAS RN: 18437-58-6
M. Wt: 108.14 g/mol
InChI Key: GNCLPNMQEGMNTG-UHFFFAOYSA-N
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Description

4-Amino-2-methylpyridine, also known as 2-Amino-4-methylpyridine or 2-Amino-4-picoline, is a chemical compound used as a pharmaceutical intermediate . It is a potent inhibitor of NOS2 (iNOS) in vitro . It belongs to the pyridine derivatives and is significantly alkaline .


Synthesis Analysis

The 2-amino 4-methylpyridinium 4-nitrophenolate 4-nitrophenol (2A4MPPP) crystal was prepared employing a single-wall ampoule and the vertical Bridgman technique . A purification method of 2-amino-4-methylpyridine comprises the steps of dissolving a crude product of 2-amino-4-methylpyridine in a dilute acid solution until the crude product is completely dissolved to obtain a salt solution, adding an organic solvent into the salt solution to extract a residual water phase, slowly adding an alkaline solution into the water phase until the pH value is 8-9, completely separating out solids, filtering, washing a filter cake with distilled water, and drying in vacuum to obtain the 2-amino-4-methylpyridine .


Molecular Structure Analysis

The molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory . Molecular geometry, HOMO–LUMO energy gap and molecular electrostatic potential (MEP) surface were derived by using DFT methods . According to the single crystal XRD investigation, 2A4MPPP is a member of the orthorhombic crystal system with the Pna21 space group .


Physical And Chemical Properties Analysis

The molecular formula of 4-Amino-2-methylpyridine is C6H8N2 and its molecular weight is 108.14 g/mol . The compound starts to melt at 98 °C and complete melting occurs at 103.3 °C . The dielectric experiments reveal the crystal’s poor dielectric constant and high-frequency dielectric loss . Vickers microhardness investigations show that grown 2A4MPPP belongs to the soft materials group .

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-methylpyridine is the inducible Nitric Oxide Synthase (iNOS) . iNOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. The compound inhibits the activity of iNOS, thereby modulating the production of NO .

Mode of Action

4-Amino-2-methylpyridine interacts with iNOS by binding to its active site, thereby inhibiting the enzyme’s ability to produce NO . This interaction results in a decrease in NO levels, which can influence various cellular processes that are regulated by this signaling molecule.

Safety and Hazards

4-Amino-2-methylpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCLPNMQEGMNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902504
Record name NoName_3009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylpyridine

CAS RN

18437-58-6
Record name 4-Amino-2-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18437-58-6
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Record name 4-Amino-2-methylpyridine
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Q & A

Q1: What is the significance of intracellular glutathione (GSH) levels in cancer cells' response to cross-linking agents like ACNU?

A1: Research suggests that while intracellular GSH levels might not be a universal resistance mechanism for cross-linking agents in human colon cancer cells, they can influence sensitivity. Specifically, cancer cells with higher GSH levels show increased sensitivity to ACNU when treated with BSO, a GSH biosynthesis inhibitor. [] This implies that GSH levels could be a determining factor in the effectiveness of ACNU in GSH-rich cancer cells.

Q2: Can you elaborate on the mechanism behind BSO's ability to enhance the cytotoxic effects of ACNU and cisplatin (DDP)?

A3: BSO inhibits the synthesis of glutathione (GSH), a cellular antioxidant. [] Cancer cells often have elevated GSH levels, which can contribute to their resistance to chemotherapy drugs like ACNU and DDP. By depleting GSH levels, BSO weakens the cells' defense mechanisms, making them more susceptible to the cytotoxic effects of these anticancer agents. This potentiation effect is particularly pronounced in cells with intrinsically high GSH levels, irrespective of their initial sensitivity to the drugs.

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